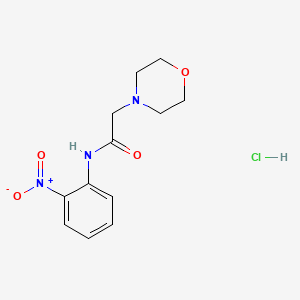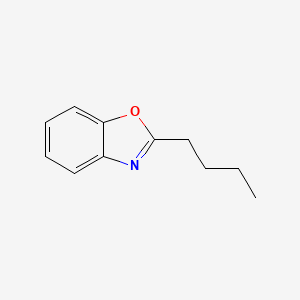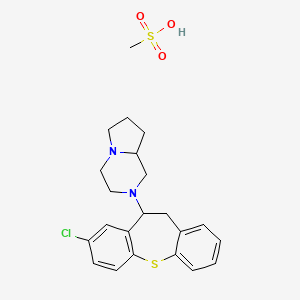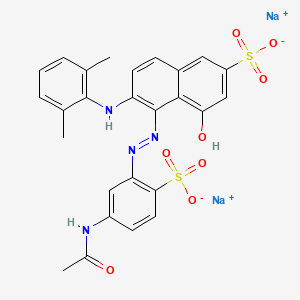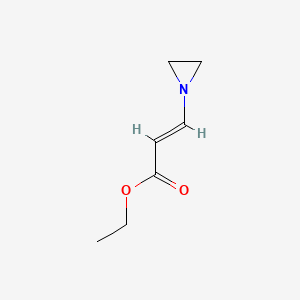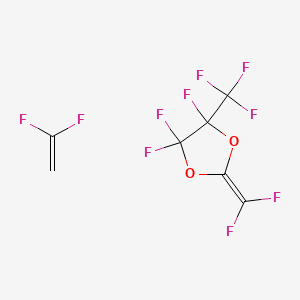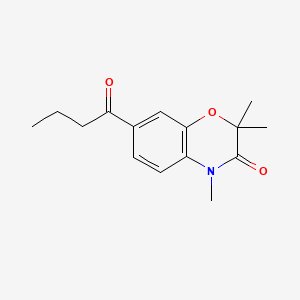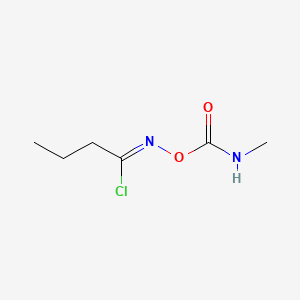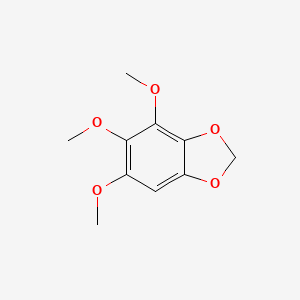
1,3-Benzodioxole, 4,5,6-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 4,5,6-trimethoxy- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzene ring fused with a dioxole ring and three methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 4,5,6-trimethoxy- typically involves the methylenation of catechols with disubstituted halomethanes . One common method is the reaction of catechol with methylene chloride in the presence of a base, such as potassium carbonate, to form the dioxole ring. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 4,5,6-trimethoxy- may involve large-scale methylation processes and the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 4,5,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and acylation, typically occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzodioxole derivatives.
Substitution: Halogenated, nitrated, or acylated benzodioxole derivatives.
Applications De Recherche Scientifique
1,3-Benzodioxole, 4,5,6-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 4,5,6-trimethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. For example, derivatives of 1,3-benzodioxole have been shown to interact with auxin receptors in plants, promoting root growth by enhancing auxin signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: Known for its use in organic synthesis and potential biological activities.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-:
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Isolated from natural sources and known for its anti-inflammatory activity.
Uniqueness
1,3-Benzodioxole, 4,5,6-trimethoxy- is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
21532-91-2 |
|---|---|
Formule moléculaire |
C10H12O5 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
4,5,6-trimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O5/c1-11-6-4-7-9(15-5-14-7)10(13-3)8(6)12-2/h4H,5H2,1-3H3 |
Clé InChI |
GCTZMEWRXFXDMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)OCO2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




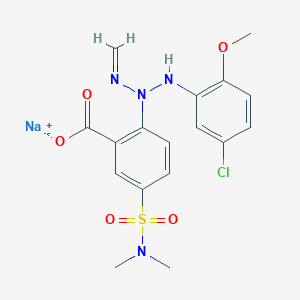
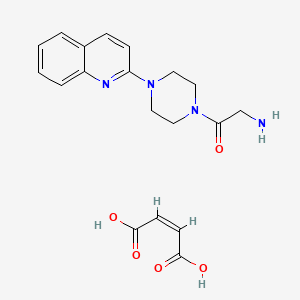
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)

